molecular formula C14H16N2O2 B13882786 3-(2-Methylmorpholin-4-yl)quinolin-6-ol

3-(2-Methylmorpholin-4-yl)quinolin-6-ol

Cat. No.: B13882786
M. Wt: 244.29 g/mol
InChI Key: OJLJJOKFSLBTOK-UHFFFAOYSA-N
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Description

3-(2-Methylmorpholin-4-yl)quinolin-6-ol is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylmorpholin-4-yl)quinolin-6-ol can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The specific conditions for introducing the 2-methylmorpholine group and the hydroxyl group would require additional steps, such as nucleophilic substitution and hydroxylation reactions.

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylmorpholin-4-yl)quinolin-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The 2-methylmorpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: Lacks the morpholine and hydroxyl groups.

    4-Hydroxyquinoline: Contains a hydroxyl group but lacks the morpholine substituent.

Uniqueness

3-(2-Methylmorpholin-4-yl)quinolin-6-ol is unique due to the presence of both the 2-methylmorpholine and hydroxyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other quinoline derivatives .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3-(2-methylmorpholin-4-yl)quinolin-6-ol

InChI

InChI=1S/C14H16N2O2/c1-10-9-16(4-5-18-10)12-6-11-7-13(17)2-3-14(11)15-8-12/h2-3,6-8,10,17H,4-5,9H2,1H3

InChI Key

OJLJJOKFSLBTOK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCO1)C2=CN=C3C=CC(=CC3=C2)O

Origin of Product

United States

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